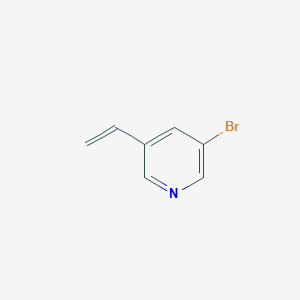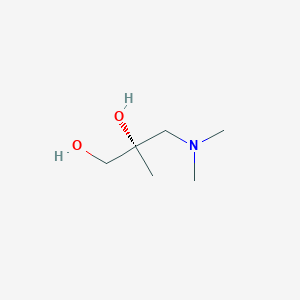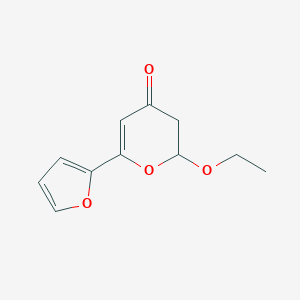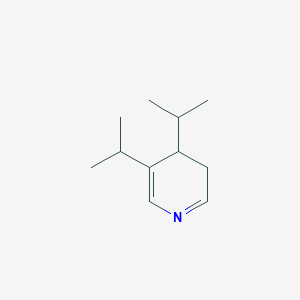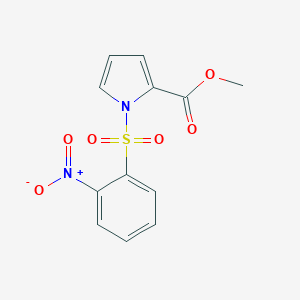![molecular formula C5H12N2OS B063584 Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) CAS No. 160996-10-1](/img/structure/B63584.png)
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI), also known as carbamothioic acid, N,N-dimethyl-2-aminoethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
The exact mechanism of action of Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI) is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes or proteins that are essential for the growth and survival of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI) in lab experiments is its broad-spectrum activity against various types of cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.
Future Directions
There are several future directions for the research and development of Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)c acid, [2-(dimethylamino)ethyl]-(9CI). One direction is to investigate its potential use as a combination therapy with other drugs to improve its efficacy and reduce toxicity. Another direction is to optimize its use as a pesticide or corrosion inhibitor by studying its environmental impact and effectiveness in different conditions. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
Synthesis Methods
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) can be synthesized by reacting N,N-dimethylethylenediamine with carbon disulfide in the presence of a base such as sodium hydroxide. The resulting product is then esterified with an appropriate alcohol such as methanol or ethanol to obtain the final compound.
Scientific Research Applications
Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI) has been studied for its potential applications in various scientific fields. In medicine, it has been found to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, it has been studied for its potential use as a pesticide. In industry, it has been investigated for its potential use as a corrosion inhibitor and as a component in lubricants.
Properties
| 160996-10-1 | |
Molecular Formula |
C5H12N2OS |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethylcarbamothioic S-acid |
InChI |
InChI=1S/C5H12N2OS/c1-7(2)4-3-6-5(8)9/h3-4H2,1-2H3,(H2,6,8,9) |
InChI Key |
VEQOTPTUWJPAAU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)S |
Canonical SMILES |
CN(C)CCNC(=O)S |
synonyms |
Carbamothioic acid, [2-(dimethylamino)ethyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






